(3-Aminophenyl)(3-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminophenyl)(3-fluorophenyl)methanone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of an amino group on one phenyl ring and a fluorine atom on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminophenyl)(3-fluorophenyl)methanone can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzoyl chloride with 3-aminophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Aminophenyl)(3-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Aminophenyl)(3-fluorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Aminophenyl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The presence of the amino and fluorine groups can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
(3-Aminophenyl)(phenyl)methanone: Lacks the fluorine atom, which may affect its reactivity and binding properties.
(3-Bromo-4-hydroxyphenyl)(4-fluorophenyl)methanone: Contains a bromine and hydroxyl group, leading to different chemical and biological properties.
Uniqueness
The presence of both the amino group and fluorine atom in (3-Aminophenyl)(3-fluorophenyl)methanone makes it unique compared to its analogs.
Properties
CAS No. |
62261-61-4 |
---|---|
Molecular Formula |
C13H10FNO |
Molecular Weight |
215.22 g/mol |
IUPAC Name |
(3-aminophenyl)-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C13H10FNO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H,15H2 |
InChI Key |
XPAAUHOOFKOMLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.